Photochemical Inertness: Monomeric Photoproduct Yield vs. Unsubstituted and 1-Methyl Analogs
Under n→π* excitation (Vycor-filtered light, t-butyl alcohol), 6-methylbicyclo[4.1.0]heptan-2-one (compound 5) produces only trace monomeric photoproducts (<1%), whereas the unsubstituted bicyclo[4.1.0]heptan-2-one yields 31% 2-cyclohexenone and the 1-methyl derivative yields 4% [1]. This >30-fold reduction relative to the parent and >4-fold reduction relative to the 1-methyl analog establishes the C-6 methyl substituent as a powerful photochemical deactivating group.
| Evidence Dimension | Monomeric photoproduct yield upon irradiation |
|---|---|
| Target Compound Data | <1% monomeric products |
| Comparator Or Baseline | Bicyclo[4.1.0]heptan-2-one: 31% monomeric products; 1-Methylbicyclo[4.1.0]heptan-2-one: 4% monomeric products |
| Quantified Difference | >30-fold decrease vs. unsubstituted; >4-fold decrease vs. 1-methyl |
| Conditions | n→π* excitation, Vycor-filtered light, t-butyl alcohol solvent, monitored by GLPC |
Why This Matters
For applications requiring photochemical stability or where unintended photoisomerization must be avoided, the 6-methyl analog provides a uniquely inert scaffold unavailable from other regioisomers.
- [1] Dauben, W. G.; Shaffer, G. W.; Deviny, E. J. Photoisomerization of Conjugated Cyclopropyl Ketones. J. Am. Chem. Soc. 1970, 92 (21), 6273–6277. View Source
